4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex organic compound with significant implications in medicinal chemistry, particularly as a potential Wnt signaling pathway inhibitor. Its molecular formula is , and it has a molecular weight of approximately 319.74 g/mol. The compound is characterized by its unique structure, which includes a chloro substituent and a dioxoisoindole moiety, contributing to its biological activity.
The compound can be sourced from various chemical suppliers and has been referenced in scientific literature regarding its synthesis and biological properties. Notably, it has been studied for its role in inhibiting Wnt signaling pathways, which are crucial in cancer progression and stem cell biology .
4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is classified as an aromatic carboxylic acid due to the presence of the benzoic acid moiety. It also falls under the category of fused cyclic compounds due to its complex bicyclic structure.
The synthesis of 4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves several synthetic steps that typically include the formation of the dioxoisoindole structure followed by coupling with the benzoic acid derivative.
Technical Details:
The molecular structure of 4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid features:
Key structural data includes:
The compound can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
Technical Details:
The reactivity of this compound can be exploited in synthesizing analogs with enhanced biological properties or altered pharmacokinetics .
The mechanism of action for 4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid primarily involves inhibition of the Wnt signaling pathway. This pathway plays a critical role in cell proliferation and differentiation.
Research indicates that compounds similar to this one can inhibit specific proteins involved in Wnt signaling, potentially leading to reduced tumor growth in cancer models .
Key physical properties include:
Chemical properties include:
4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has potential applications in:
The canonical Wnt/β-catenin pathway regulates cell proliferation, differentiation, and stem cell maintenance. Dysregulation of this pathway is implicated in diverse pathologies, including colorectal cancer and glioblastoma [9]. 4-Chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid functions as a potent inhibitor of this pathway by targeting upstream regulatory components. Biochemical studies demonstrate that this compound suppresses Wnt/β-catenin signaling with low nanomolar efficacy (IC₅₀ ~24–57 nM), comparable to established inhibitors like XAV939 (IC₅₀ = 51 nM) and superior to IWP-3 (IC₅₀ = 538 nM) .
The compound’s inhibitory activity is highly selective for the canonical Wnt pathway. Functional assays in human embryonic stem cells (hESCs) reveal a strong correlation (r² = 0.72) between Wnt inhibition potency and cardiogenic induction, where optimized analogs stimulate cardiomyogenesis 1.5-fold more effectively than first-generation IWR molecules at 30-fold lower concentrations . This specificity distinguishes it from broad-spectrum pathway inhibitors and underscores its utility as a precision tool for stem cell differentiation and regenerative medicine research.
Table 1: Comparative Efficacy of Wnt/β-Catenin Pathway Inhibitors
Compound | Mechanism of Action | IC₅₀ (nM) | Cardiogenic Induction (Fold vs. Control) |
---|---|---|---|
4-Chloro-IWR analog | Tankyrase inhibition / Axin stabilization | 24–57 | >1000 |
XAV939 (2) | Tankyrase inhibition | 51 | ~1000 |
IWP-3 (3) | Porcupine inhibition (Wnt secretion blocker) | 538 | ~1000 (non-toxic conc.) |
iCRT-5 (4) | β-catenin/TCF4 disruption | 728 | Not reported |
Pyrvinium (5) | CK1α activation / β-catenin degradation | 592 | Cytotoxic at effective doses |
Central to this compound’s mechanism is its ability to stabilize the Axin scaffolding protein—the rate-limiting component of the β-catenin destruction complex. Structural analyses (e.g., PDB ID: 4OA7) demonstrate that the compound binds the catalytic domain of tankyrase enzymes (TNKS1/2), inhibiting their poly-ADP-ribosylation (PARylation) activity [10]. PARylation normally targets Axin for ubiquitin-mediated proteasomal degradation. By inhibiting tankyrase, the compound preserves functional Axin complexes, thereby enhancing β-catenin phosphorylation by CK1α and GSK3β.
This molecular stabilization extends Axin’s half-life from minutes to several hours, significantly accelerating β-catenin degradation. In Wnt-activated cells, treatment reduces cytoplasmic and nuclear β-catenin pools by >80% within 6 hours, effectively silencing TCF/LEF-mediated transcription of oncogenic targets (e.g., MYC, CYCLIN D1) [10]. Notably, this effect is separable from tankyrase’s telomeric functions: While tankyrase inhibition disrupts telomere maintenance, the compound’s cardiogenic and antitumor activities are primarily attributable to Wnt pathway blockade rather than telomeric shortening [10].
Table 2: Key Biomolecular Dynamics Following Compound Treatment
Target Process | Effect of Compound | Downstream Consequence | Time Frame |
---|---|---|---|
Axin PARylation | Inhibition of tankyrase-mediated PARylation | Axin stabilization | <1 hour |
β-catenin phosphorylation | Enhanced via Axin-GSK3β/CK1α complex | β-catenin ubiquitination | 1–3 hours |
Nuclear β-catenin levels | Reduction by >80% | Suppression of TCF/LEF transcription | 3–6 hours |
MYC/CYCLIN D1 expression | Downregulation | Cell cycle arrest / Differentiation induction | 12–24 hours |
The compound’s cis-endo-bicyclic isoindole-1,3-dione moiety is critical for high-affinity protein binding. Crystallographic data (PDB 4OA7) reveals that the isoindole dione system engages tankyrase’s NAD⁺-binding pocket through hydrogen bonding with Gly1032 and hydrophobic interactions with Tyr1050 and Phe1035. The 4-chloro-benzoic acid substituent projects into a hydrophobic subpocket, with the carboxylic acid forming a salt bridge with His1048 [10]. This dual interaction confers nanomolar affinity (Kd ~40 nM) and selectivity over other PARP family members.
Chemoinformatic analyses highlight the molecule’s drug-like properties: Molecular weight (319.74 g/mol), hydrogen bond acceptors (4 atoms), and moderate lipophilicity (cLogP ~2–3) align with Lipinski’s criteria for bioactive molecules [4]. The chloro substituent enhances membrane permeability and binding avidity, as evidenced by 10-fold potency increases compared to non-halogenated analogs [6]. Structural variations in the isoindole core significantly impact activity:
Table 3: Physicochemical and Structural Determinants of Activity
Property | Value | Functional Significance |
---|---|---|
Molecular Formula | C₁₆H₁₄ClNO₄ | Balanced size for target engagement |
Molecular Weight | 319.74 g/mol | Compliant with drug-likeness guidelines |
Hydrogen Bond Acceptors | 4 | Facilitates protein interactions |
cLogP | ~2.5 (predicted) | Optimal membrane permeability |
Key Structural Motifs | cis-endo-isoindole dione + 4-Cl-benzoic acid | High-affinity tankyrase binding |
Canonical SMILES | O=C(O)c1ccc(Cl)c(N2C(=O)C3C4CCC(C4)C3C2=O)c1 | Unique identifier for chemical tracking |
The benzoic acid carboxyl group enables derivatization into prodrugs (e.g., ester conjugates) or affinity probes without compromising core activity, as demonstrated in analogs like 4-[(3aR,4R,7S,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]-N-(quinolin-8-yl)benzamide [6] [10]. Such modifications expand its utility as a chemical biology tool for target identification and mechanistic studies.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8